molecular formula C26H28FNO5S B257847 N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-4-isobutoxybenzamide

N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-4-isobutoxybenzamide

Número de catálogo B257847
Peso molecular: 485.6 g/mol
Clave InChI: ZZDUWCCQKSYWKI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-4-isobutoxybenzamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells.

Mecanismo De Acción

TAK-659 is a selective inhibitor of BTK, which is a key regulator of B-cell receptor signaling. BTK plays a crucial role in the survival and proliferation of cancer cells, making it an attractive target for cancer therapy. TAK-659 binds to the active site of BTK and inhibits its activity, leading to the disruption of B-cell receptor signaling and the induction of apoptosis in cancer cells. TAK-659 has also been found to inhibit other signaling pathways, such as the PI3K/AKT/mTOR pathway, which further enhances its anticancer activity.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anticancer activity in preclinical studies, demonstrating its ability to inhibit the growth and proliferation of cancer cells. TAK-659 has also been found to enhance the efficacy of other anticancer drugs, such as rituximab and venetoclax. TAK-659 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. TAK-659 has been well-tolerated in preclinical studies and is currently undergoing clinical trials to evaluate its safety and efficacy in humans.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

TAK-659 has several advantages for lab experiments, including its potent anticancer activity, favorable pharmacokinetic profile, and ability to enhance the efficacy of other anticancer drugs. However, TAK-659 also has some limitations for lab experiments, such as its complex synthesis method, which requires expertise in organic chemistry, and its potential off-target effects, which may affect the interpretation of experimental results.

Direcciones Futuras

There are several future directions for the development of TAK-659, including the evaluation of its safety and efficacy in clinical trials, the identification of biomarkers that can predict its response, and the optimization of its pharmacokinetic properties. TAK-659 may also be combined with other anticancer drugs to enhance its efficacy and overcome drug resistance. Further studies are needed to fully understand the mechanism of action and the potential clinical applications of TAK-659.

Métodos De Síntesis

The synthesis of TAK-659 involves several steps, including the preparation of the starting materials, the formation of the intermediate compounds, and the final coupling reaction. The synthesis starts with the preparation of 4-isobutoxybenzamide, which is then reacted with 5-(4-fluorophenyl)-2-furylmethyl chloride to obtain the intermediate compound. The intermediate compound is then reacted with 1,1-dioxide tetrahydro-3-thienylamine to form the final product, TAK-659. The synthesis of TAK-659 is a complex process that requires expertise in organic chemistry.

Aplicaciones Científicas De Investigación

TAK-659 has been extensively studied for its potential use in the treatment of various types of cancers, including B-cell malignancies, lymphoma, and leukemia. TAK-659 has shown promising results in preclinical studies, demonstrating its ability to inhibit the growth and proliferation of cancer cells. TAK-659 has also been found to enhance the efficacy of other anticancer drugs, such as rituximab and venetoclax. TAK-659 is currently undergoing clinical trials to evaluate its safety and efficacy in humans.

Propiedades

Nombre del producto

N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-4-isobutoxybenzamide

Fórmula molecular

C26H28FNO5S

Peso molecular

485.6 g/mol

Nombre IUPAC

N-(1,1-dioxothiolan-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-4-(2-methylpropoxy)benzamide

InChI

InChI=1S/C26H28FNO5S/c1-18(2)16-32-23-9-5-20(6-10-23)26(29)28(22-13-14-34(30,31)17-22)15-24-11-12-25(33-24)19-3-7-21(27)8-4-19/h3-12,18,22H,13-17H2,1-2H3

Clave InChI

ZZDUWCCQKSYWKI-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=C(C=C1)C(=O)N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4

SMILES canónico

CC(C)COC1=CC=C(C=C1)C(=O)N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.